
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Descripción general
Descripción
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide is a chemical compound with the molecular formula C10H8ClN3O2 . It has a molecular weight of 237.65 . The IUPAC name for this compound is 5-(4-chlorophenyl)-3-isoxazolecarbohydrazide .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.61 g/mol . Its exact mass and monoisotopic mass are 223.0036207 g/mol . It has a topological polar surface area of 63.3 Ų . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación
Antiviral and Cytotoxic Activities
- Synthesis and Biological Properties : 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide has been synthesized and evaluated for its biological properties. It demonstrated significant antiviral activity, particularly against Herpes simplex type-1 (HSV-1). Compound 19, derived from this chemical, reduced the number of viral plaques of HSV-1 by 69% (Dawood et al., 2011).
Antimicrobial and Antitubercular Activity
- Isoxazole Clubbed Oxadiazoles : Novel series of isoxazole clubbed oxadiazoles have been synthesized, demonstrating promising antimicrobial and antitubercular activities. This includes activity against bacterial strains like E. coli and M. tuberculosis (Shingare et al., 2018).
Immunosuppressive Properties
- Immunosuppressive Effects : A new series of isoxazole derivatives, including this compound, has been investigated for their immunosuppressive properties. These compounds showed potential in inhibiting the proliferation of human peripheral blood mononuclear cells and could be significant in developing new immunosuppressive drugs (Mączyński et al., 2018).
Anticancer Potential
- Chemotherapeutic Applications : Research into N-phenyl-5-carboxamidyl isoxazoles, including derivatives of this compound, has shown potential in anticancer treatments, specifically for colon cancer. These compounds have shown activity against colon tumor cells and may involve inhibition of key signaling pathways (Shaw et al., 2012).
Corrosion Protection
- Industrial Application : In the industrial sector, derivatives of this compound have been studied for their corrosion protection capabilities on metals, particularly mild steel. This research is significant in extending the lifespan and durability of metal structures in corrosive environments (Paul et al., 2020).
Análisis Bioquímico
Biochemical Properties
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydrolase enzymes, where it acts as an inhibitor. This inhibition can affect the hydrolysis of various substrates, leading to changes in biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain signaling pathways, leading to reduced cell proliferation and increased apoptosis. It also affects gene expression by binding to transcription factors, thereby altering the transcription of specific genes. These changes in cellular processes highlight the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, the compound can induce conformational changes in proteins, affecting their function. These molecular interactions are critical for understanding how this compound influences biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and modulating immune responses. At high doses, it can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it accumulates in specific compartments. This localization is influenced by its interactions with cellular transporters and binding proteins, which determine its distribution and concentration within different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This subcellular localization is crucial for its role in modulating cellular processes and biochemical pathways .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWUHGEVDKVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649330 | |
| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91587-71-2 | |
| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



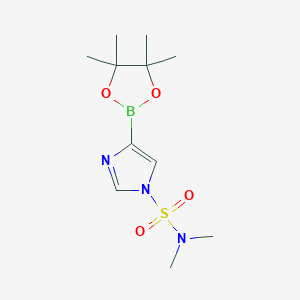

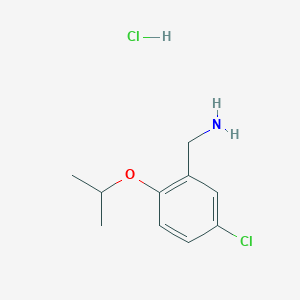
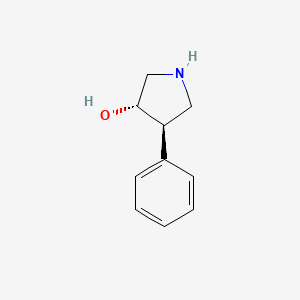
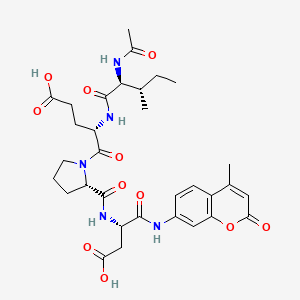
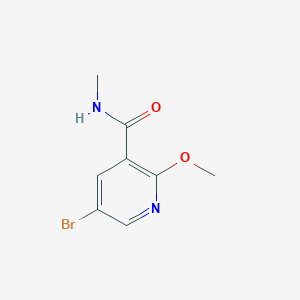
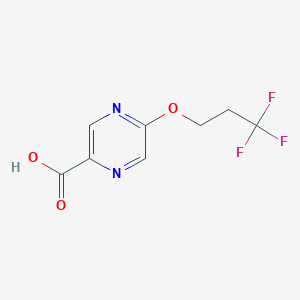
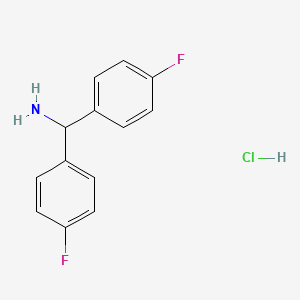
![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)
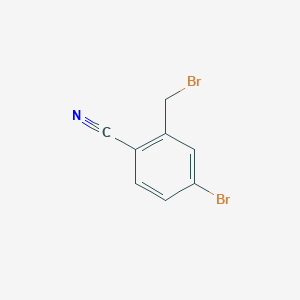
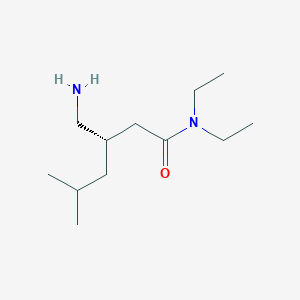
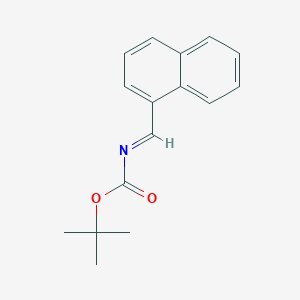
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)
